1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
Description
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a diazepane derivative featuring a 1-methylpyrazole substituent at the 5-position of the pyrazole ring, linked via a methylene bridge to the 1,4-diazepane core.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3 |
InChI Key |
KPOQQAIATOMLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN2CCCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Diazepane Derivatives
Diazepanes are seven-membered heterocycles containing two nitrogen atoms. Their synthesis often involves cyclization of linear precursors or functionalization of preformed diazepane cores. For 1-((1-methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane, three primary approaches emerge:
Reductive Amination
Reductive amination is a widely used method for introducing alkyl or aryl groups into amine frameworks. A plausible route involves reacting 1,4-diazepane with 1-methyl-1H-pyrazole-5-carbaldehyde under reducing conditions. Sodium triacetoxyborohydride (STAB) in dichloromethane or tetrahydrofuran (THF) is a common reagent for such transformations.
Hypothetical Procedure :
- Dissolve 1,4-diazepane (1.0 equiv) and 1-methyl-1H-pyrazole-5-carbaldehyde (1.1 equiv) in anhydrous THF.
- Add STAB (1.5 equiv) at 0°C and stir at room temperature for 12–24 hours.
- Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.
This method mirrors the synthesis of (5-chloropyridin-3-yl)(4-(3-methylbenzyl)-1,4-diazepan-1-yl)methanone, where reductive amination achieved 71% yield.
N-Alkylation of 1,4-Diazepane
N-alkylation employs alkyl halides or sulfonates to functionalize amines. For the target compound, (1-methyl-1H-pyrazol-5-yl)methyl chloride could serve as the alkylating agent.
Hypothetical Procedure :
- React 1,4-diazepane (1.0 equiv) with (1-methyl-1H-pyrazol-5-yl)methyl chloride (1.2 equiv) in acetonitrile.
- Add potassium carbonate (2.0 equiv) as a base and reflux for 6–12 hours.
- Filter, concentrate, and purify via recrystallization or chromatography.
A related patent describing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate highlights the use of glacial acetic acid and toluene for crystallization, yielding 90%.
Cyclization of Linear Precursors
Constructing the diazepane ring from a pyrazole-containing diamine precursor offers an alternative route. For example, a linear N-(pyrazolylmethyl) diaminoethane derivative could undergo cyclization using carbonyl diimidazole (CDI) or similar agents.
Hypothetical Procedure :
- Prepare N-(1-methyl-1H-pyrazol-5-ylmethyl)-1,2-diaminoethane via nucleophilic substitution.
- Treat with CDI (1.1 equiv) in THF to induce cyclization.
- Purify via acidic extraction and neutralize to isolate the diazepane product.
This approach aligns with cyclization steps in teneligliptin synthesis, where Lawesson’s reagent facilitated ring formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
While specific data for this compound are unavailable, analogous compounds provide benchmarks:
Table 1: NMR Data for Related Diazepane Derivatives
| Compound | δH (ppm, DMSO) | Source |
|---|---|---|
| (5-Chloropyridin-3-yl)diazepane methanone | 8.69 (s, 1H), 3.72–3.38 (m, 8H) | |
| Piperazine acetate derivative | 7.54–7.24 (m, 4H), 3.72–3.64 (m, 4H) |
Expected signals for the target compound:
- Pyrazole protons: δ 7.3–7.5 (d, J = 2.0 Hz, 1H).
- Diazepane methylene: δ 3.6–3.4 (m, 2H).
- N-Methyl group: δ 3.1 (s, 3H).
Challenges and Limitations
- Steric Hindrance : Bulky pyrazole substituents may reduce reaction yields, necessitating excess reagents or prolonged reaction times.
- Byproduct Formation : Over-alkylation or dimerization could occur during N-alkylation, requiring careful stoichiometric control.
- Purification Complexity : Polar intermediates may demand advanced chromatographic techniques, increasing cost and time.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the diazepane ring.
Scientific Research Applications
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituent (Pyrazole Position) | Heterocyclic Core | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈N₄ | 1-Methyl at 5-position | 1,4-diazepane | 194.28 | Compact substituent; methyl linkage |
| 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane | C₁₁H₂₀N₄ | 1-Ethyl at 4-position | 1,4-diazepane | 208.30 | Increased lipophilicity; steric bulk |
| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | C₁₆H₁₉ClN₄ | 3-Chlorophenyl at 4-position | 1,4-diazepane | 302.80 | Aromatic electron-withdrawing group |
| 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane | C₁₀H₁₆N₄ | Pyrimidin-5-yl | 1,4-diazepane | 192.26 | Larger heterocycle; enhanced π-stacking potential |
Key Observations:
- Substituent Position and Size : The ethyl-substituted analog (C₁₁H₂₀N₄) exhibits a higher molecular weight and lipophilicity compared to the methyl-substituted target compound, which may influence membrane permeability and metabolic stability .
- Aromatic vs. Aliphatic Substituents : The 3-chlorophenyl analog (C₁₆H₁₉ClN₄) demonstrates the impact of aromatic electron-withdrawing groups, which enhance binding affinity for serotonin receptors (e.g., 5-HT₇R) due to improved electrostatic interactions .
Table 2: Pharmacological Comparison
| Compound Name | Target Receptor | Binding Affinity (Ki) | Selectivity Notes |
|---|---|---|---|
| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | 5-HT₇R | <100 nM | High selectivity over other 5-HTR subtypes |
| This compound | Not reported | N/A | Likely lower selectivity due to smaller substituent |
| 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane | Not reported | N/A | Potential kinase inhibition (speculative) |
Key Findings:
- The 3-chlorophenyl analog exhibits >100-fold selectivity for 5-HT₇R over other serotonin receptor subtypes, attributed to its bulky, electron-deficient aromatic group stabilizing hydrophobic pockets in the receptor .
- The target compound’s methylpyrazole group may limit receptor specificity but could improve solubility and synthetic accessibility compared to bulkier analogs .
Q & A
(Basic) What are the recommended synthetic routes and characterization techniques for 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, to functionalize the diazepane and pyrazole moieties. For example:
- Step 1: Preparation of the pyrazole derivative (e.g., 1-methyl-1H-pyrazole-5-carbaldehyde) via Vilsmeier-Haack formylation.
- Step 2: Coupling with 1,4-diazepane using a reducing agent like sodium cyanoborohydride.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Characterization:
- NMR Spectroscopy: H and C NMR to confirm regioselectivity of substitution and ring conformations.
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., ESI+ for protonated species).
- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm.
Reference: Similar protocols are validated for diazepane derivatives in .
(Basic) What functional groups in this compound are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
Key functional groups include:
- 1,4-Diazepane Ring: Flexibility influences binding to biological targets (e.g., GPCRs or enzymes).
- Pyrazole Methyl Group: Steric effects modulate selectivity; methylation at N1 prevents metabolic oxidation.
- Methylene Linker: Adjusting chain length can optimize pharmacokinetics (e.g., logP).
Analytical Tools:
- IR Spectroscopy: Confirm C-N stretches (1,4-diazepane, ~1,100 cm) and pyrazole C-H bending.
- X-ray Crystallography: Resolve spatial orientation of substituents (if crystalline).
Reference: Analogous SAR frameworks are discussed for oxadiazole-diazepane hybrids .
(Advanced) How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. Example parameters:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temp. | 25°C | 60°C |
| Solvent | Dichloromethane | Ethanol |
| Catalyst | 5 mol% | 15 mol% |
Analysis:
- ANOVA identifies significant factors (e.g., solvent polarity affects yield by 20%, p < 0.05).
- Response Surface Methodology (RSM) models optimal conditions (e.g., 45°C, 10 mol% catalyst in THF).
Reference: Experimental design principles are outlined in .
(Advanced) What computational methods predict the biological activity of this compound?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Compute electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., serotonin receptors) using crystal structures (PDB: 6WGT).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
Validation: Compare predicted IC values with in vitro assays (e.g., radioligand binding).
Reference: ICReDD’s integrated computational-experimental approach .
(Advanced) How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Normalize data using standardized metrics (e.g., % inhibition at 10 µM).
- Source Validation: Confirm assay conditions (e.g., cell line, buffer pH) and compound purity.
- Orthogonal Assays: Replicate results using SPR (binding affinity) and functional assays (cAMP modulation).
Case Study: Discrepancies in IC values may arise from differences in membrane permeability (e.g., PAMPA assay data vs. cell-based results) .
(Advanced) What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–13, heat (40–80°C), and UV light.
- Analytical Monitoring:
- LC-MS/MS: Detect degradation products (e.g., oxidative demethylation).
- TGA/DSC: Determine thermal decomposition thresholds.
- Kinetic Modeling: Calculate half-life (t) in simulated gastric fluid (pH 1.2).
Reference: Stability protocols for diazepane derivatives .
(Advanced) How to design SAR studies for derivatives with modified pyrazole or diazepane groups?
Methodological Answer:
- Scaffold Hopping: Replace pyrazole with imidazole or triazole; modify diazepane ring size (e.g., 1,5-diazocane).
- Bioisosteric Replacement: Swap methyl groups with trifluoromethyl or cyano.
- In Vitro Screening: Prioritize derivatives using high-throughput assays (e.g., kinase panels).
Data Analysis:
- PCA (Principal Component Analysis): Cluster compounds based on physicochemical properties (logP, PSA).
- Free-Wilson Analysis: Quantify contributions of substituents to activity.
Reference: Case studies for pyrazole-diazepane hybrids .
(Advanced) What mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using H or N-labeled compounds.
- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to detect intermediate species.
- Computational Modeling: Identify transition states (e.g., NBO analysis for charge distribution).
Example: Reaction with thiols may proceed via SN2 (pH-dependent) or radical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
